10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
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Overview
Description
10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic compound characterized by its unique structure and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves multiple steps, typically starting with the preparation of intermediate compounds containing trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl groups or other functional groups within the molecule.
Substitution: The aromatic rings with trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., halogens).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The trifluoromethyl groups enhance its reactivity by stabilizing negative charges in transition states, making it an effective catalyst in certain reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: A diarylprolinol silyl ether organocatalyst used in various bond-forming reactions.
®-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate: A BINOL-based chiral phosphoric acid used in nucleophilic addition reactions.
Uniqueness
What sets 10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide apart is its complex structure and the presence of multiple trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions.
Properties
Molecular Formula |
C64H37F24O4P |
---|---|
Molecular Weight |
1356.9 g/mol |
IUPAC Name |
10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
InChI |
InChI=1S/C64H37F24O4P/c65-57(66,67)41-15-35(16-42(25-41)58(68,69)70)31-9-32(36-17-43(59(71,72)73)26-44(18-36)60(74,75)76)12-39(11-31)51-23-29-5-1-3-7-49(29)53-54-50-8-4-2-6-30(50)24-52(56(54)92-93(89,90)91-55(51)53)40-13-33(37-19-45(61(77,78)79)27-46(20-37)62(80,81)82)10-34(14-40)38-21-47(63(83,84)85)28-48(22-38)64(86,87)88/h9-28H,1-8H2,(H,89,90) |
InChI Key |
GJOTVTMUWYZYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC(=CC(=C6)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C9=CC(=CC(=C9)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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